2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is an organic compound with the molecular formula C10H6F3NO. It is a trifluoromethyl ketone derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone typically involves the reaction of indole derivatives with trifluoroacetic anhydride. One common method includes the following steps:
Starting Material: Indole-5-carboxaldehyde.
Reagent: Trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.
Product Isolation: The product is purified using column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(1H-indol-5-yl)ethanol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in disease processes .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethanone
- 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone
Comparison:
- 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and interaction with biological targets.
- 2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethanone has a nitro group that significantly alters its electronic properties and reactivity.
- 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone features a saturated indole ring, affecting its chemical behavior and potential applications .
Biological Activity
2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is a fluorinated compound characterized by the presence of a trifluoroacetyl group attached to an indole moiety. This compound has gained attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. The trifluoromethyl group enhances its lipophilicity and bioavailability, making it a valuable candidate for further investigation.
- Molecular Formula : C₁₀H₆F₃NO
- Molecular Weight : 213.16 g/mol
The trifluoromethyl group contributes to the compound's chemical stability and interaction with biological membranes, which is crucial for its pharmacological effects.
The mechanism of action for this compound involves its interaction with various molecular targets. The enhanced lipophilicity due to the trifluoromethyl group allows the compound to penetrate biological membranes effectively. This interaction can modulate enzymatic activities and signaling pathways, leading to significant biological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For instance, compounds synthesized from this structure demonstrated varying degrees of inhibition against pathogens like Staphylococcus aureus and Candida albicans in disc diffusion assays .
- Neuropharmacological Effects : The indole structure is known for its role in modulating serotonin receptors, which are critical in treating mood disorders and other neurological conditions. The compound's ability to interact with these receptors suggests potential applications in neuropharmacology .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of synthesized derivatives using the disc diffusion method. The results indicated significant zones of inhibition against various bacterial strains at concentrations of 250 μg/mL and 500 μg/mL. The following table summarizes the findings:
This study highlights the potential use of this compound in developing new antimicrobial agents .Compound Zone of Inhibition (mm) Bacterial Strains 5a 12 Staphylococcus aureus 5b 10 Bacillus cereus 5c 09 Escherichia coli 5d 14 Pseudomonas aeruginosa Candida albicans - Neurological Applications :
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXZGXRMVALGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664364 |
Source
|
Record name | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170366-90-2 |
Source
|
Record name | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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